4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl-
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Overview
Description
4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a butylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the carboxylic acid group. The butylcarbamoyl group is then attached through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinecarboxylic acids and their derivatives, such as nicotinic acid and isonicotinic acid. These compounds share a similar pyridine ring structure but differ in their substituents.
Uniqueness
What sets 4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the butylcarbamoyl group, in particular, may enhance its biological activity and make it a valuable compound for further research and development.
Properties
CAS No. |
74050-95-6 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(butylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-6-13-10(14)8-5-4-7-12-9(8)11(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
XRPGXQWZJXPJHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N=CC=C1)C(=O)O |
Origin of Product |
United States |
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